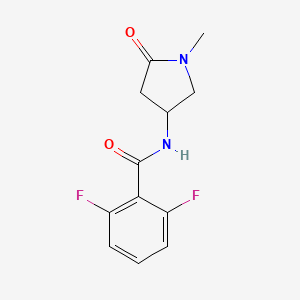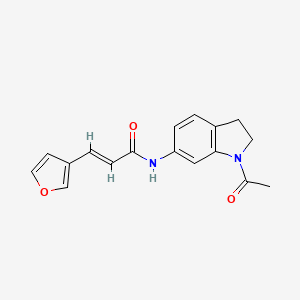
(E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors
Research has identified compounds with structural similarities to (E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide that act as positive allosteric modulators of α7 nicotinic acetylcholine receptors. These modulators have been shown to produce anxiolytic-like activity in mice, suggesting a potential application in treating anxiety-related disorders. Chronic treatment with such compounds has been found to be more efficient than acute treatment in eliciting anxiolytic-like activity, highlighting their therapeutic importance in modulating anxiety processes, possibly during smoking cessation (Targowska-Duda et al., 2019).
Mitigating Acrylamide and Furan in Food
Another area of application involves the mitigation of acrylamide and furan compounds, which are known to be toxic and potentially carcinogenic. Research into industrially applicable strategies for reducing the presence of these compounds in food has been conducted, indicating the relevance of understanding the chemistry of compounds like (E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide in the broader context of food safety and public health (Anese et al., 2013).
Neurotoxicity and Neuroprotection
Studies have also focused on the neurotoxic effects of acrylamide, with (E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide derivatives potentially offering insights into mechanisms of neuroprotection and neurotoxicity. Investigations into the effects of acrylamide on the cholinergic nervous system, for example, have explored how related compounds might influence neurotoxic outcomes and protective strategies against such toxicity (Kopańska et al., 2022).
Enantioselective Ene-Reduction by Fungi
Research into the enantioselective ene-reduction of compounds structurally related to (E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide by marine and terrestrial fungi highlights the potential for bio-based synthesis processes. These findings open up avenues for the synthesis of pharmacologically active compounds through environmentally friendly methodologies (Jimenez et al., 2019).
Epigallocatechin-3-gallate's Neuroprotective Effects
The neuroprotective effects of epigallocatechin-3-gallate against acrylamide-induced oxidative stress and neuronal apoptosis have been studied, providing a link to the potential therapeutic benefits of compounds like (E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide in combating neurotoxicity. Such research underscores the importance of identifying and understanding the action of neuroprotective agents in mitigating the adverse effects of neurotoxic compounds (He et al., 2017).
Eigenschaften
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-8-6-14-3-4-15(10-16(14)19)18-17(21)5-2-13-7-9-22-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,18,21)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZVCMLCSYIQH-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

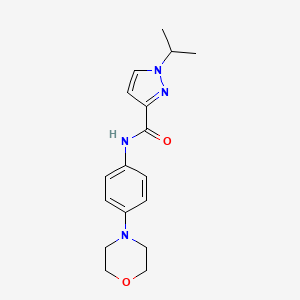
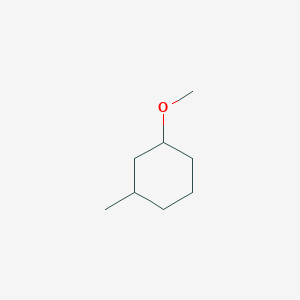
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)
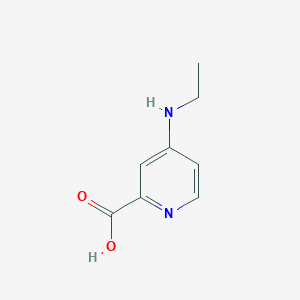
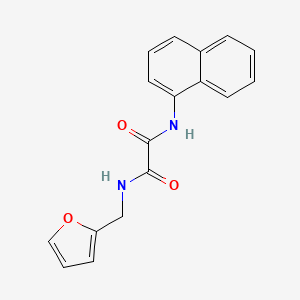
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)
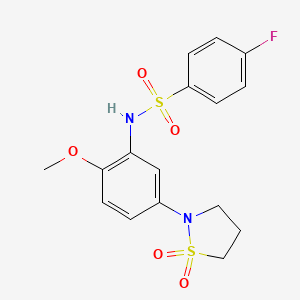
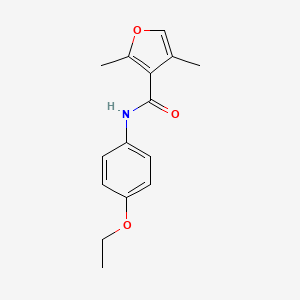

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)
